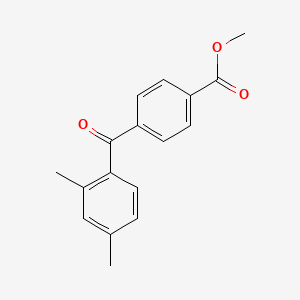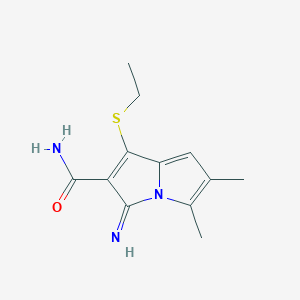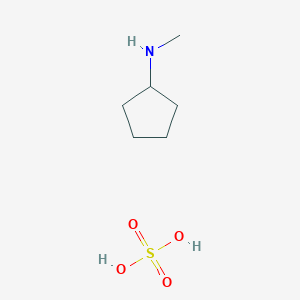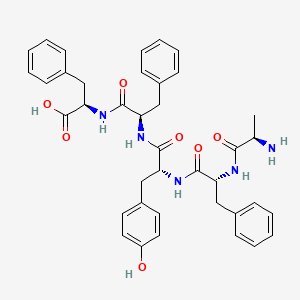
Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylbenzoyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or antimicrobial agent
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The aromatic ring and substituents contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 2,4-dimethyl-, methyl ester
- Benzoic acid, 2,4-dimethoxy-, methyl ester
- Benzoic acid, 2,4-dichloro-, methyl ester
Comparison:
- Benzoic acid, 2,4-dimethyl-, methyl ester: Similar in structure but lacks the 2,4-dimethylbenzoyl group, resulting in different chemical properties and reactivity.
- Benzoic acid, 2,4-dimethoxy-, methyl ester: Contains methoxy groups instead of methyl groups, leading to variations in polarity and potential biological activity.
- Benzoic acid, 2,4-dichloro-, methyl ester: The presence of chlorine atoms alters the compound’s reactivity and potential applications, particularly in medicinal chemistry.
Uniqueness: Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester is unique due to the presence of the 2,4-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
649756-97-8 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
methyl 4-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16O3/c1-11-4-9-15(12(2)10-11)16(18)13-5-7-14(8-6-13)17(19)20-3/h4-10H,1-3H3 |
Clé InChI |
MUGSYNAYJHUNKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)

![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)





![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)

